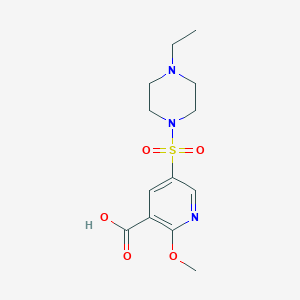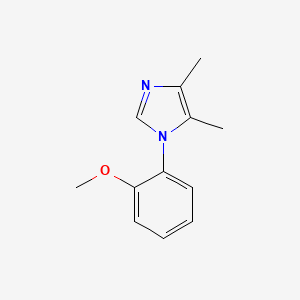
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid is a complex organic compound that features a piperazine ring, a sulfonyl group, and a methoxynicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-methoxynicotinic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
化学反应分析
Types of Reactions
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
科学研究应用
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 5-((4-Methylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- 5-((4-Phenylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- 5-((4-Benzylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
Uniqueness
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
属性
分子式 |
C13H19N3O5S |
|---|---|
分子量 |
329.37 g/mol |
IUPAC 名称 |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-3-15-4-6-16(7-5-15)22(19,20)10-8-11(13(17)18)12(21-2)14-9-10/h8-9H,3-7H2,1-2H3,(H,17,18) |
InChI 键 |
TUAVYDFVHHTJRR-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)







![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)



